molecular formula C6H6O3 B165081 2-Methyl-3-furoic acid CAS No. 6947-94-0

2-Methyl-3-furoic acid

Cat. No.: B165081
CAS No.: 6947-94-0
M. Wt: 126.11 g/mol
InChI Key: CFGQZVOVFIZRMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-furoic acid is an organic compound with the molecular formula C6H6O3. It is a derivative of furan, characterized by a furan ring substituted with a methyl group at the second position and a carboxylic acid group at the third position. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Scientific Research Applications

2-Methyl-3-furoic acid has a wide range of applications in scientific research:

Safety and Hazards

2-Methyl-3-furoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use this substance only outdoors or in a well-ventilated area and to wear respiratory protection, protective gloves, protective clothing, eye protection, and face protection .

Mechanism of Action

Target of Action

It is known to be used in palladium-catalyzed cross-coupling reactions , suggesting that its targets could be various organic compounds involved in these reactions.

Mode of Action

2-Methyl-3-furoic acid participates in palladium-catalyzed cross-coupling reactions, where it interacts with heteroaryl carboxylic acids and aryl bromides, leading to arylated heterocycles . This suggests that the compound may act as a coupling agent, facilitating the formation of carbon-carbon bonds between different organic compounds.

Biochemical Pathways

It’s known that furan derivatives can be converted into a variety of bioactive compounds, including polyamines, polyphenols, and polyols . Therefore, it’s plausible that this compound could influence these biochemical pathways.

Pharmacokinetics

Given its molecular weight of 12611 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Considering its use in palladium-catalyzed cross-coupling reactions , it can be inferred that the compound plays a crucial role in the formation of arylated heterocycles, which are important structures in many bioactive compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in palladium-catalyzed cross-coupling reactions, the temperature and the presence of other reactants can significantly affect the reaction’s outcome . Moreover, the compound’s stability could be affected by factors such as pH, light, and humidity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-3-furoic acid can be synthesized through several methods. One common approach involves the oxidation of 2-methylfuran using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and yields this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound is often produced from furfural, a biomass-derived compound. The process involves the disproportionation of furfural to yield 2-furoic acid and furfuryl alcohol, followed by methylation to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-furoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Methyl-3-furoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. Its methyl group at the second position and carboxylic acid at the third position make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGQZVOVFIZRMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288452
Record name 2-methyl-3-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6947-94-0
Record name 2-Methyl-3-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6947-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 55881
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006947940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6947-94-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-3-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A first reaction mixture of chloroacetaldehyde dimethylacetal (300 g), water (400 mL) and 36% hydrochloric acid (40 mL) was stirred and brought to reflux. When the first reaction mixture became homogenous, it was cooled and added to a stirred solution of ethyl acetoacetate (260 g) and pyridine (500 mL) and left stirring at ambient temperature for 72 hours, to produce a second reaction mixture. The organic layer was then separated from the second reaction mixture and the aqueous layer was diluted with water and then extracted with methylene chloride. The combined organics were washed with 2N hydrochloric acid, followed by removal of the solvent. The residue was treated with a solution of sodium hydroxide (80 g) in water (700 mL) and ethanol (100 mL), to produce a third reaction mixture. After refluxing for 1 hour the third reaction mixture was poured into ice/water and acidified with hydrochloric acid. A cream colored precipitate formed. This precipitate was collected on a filter, washed with water and dried to give 2-methyl-3-furancarboxylic acid, 180 g. 100 g of the 2-methyl-3-furancarboxylic acid was added in portions to thionyl chloride (500 mL) and refluxed for 3 hours. Excess thionyl chloride was then distilled off to produce a residue. The residue was distilled using a water pump, to give 2-methyl-3-furanylcarboxylic chloride, bp. 62° C., 100 g.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Methyl-3-furancarboxylic acid ethyl ester (10 g) was dissolved in ethanol (70 ml), and 1N aqueous sodium hydroxide (78 ml) was added. The mixture was stirred at room temperature and concentrated under reduced pressure. The residue was dissolved in water and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. Precipitated crystals were collected by filtration to give 2-methyl-3-furancarboxylic acid (5.5 g) as crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a stirred solution of water (400 mL) and conc. hydrochloric acid (40 mL) is added chloroacetaldehyde-dimethylacetal (300 g) and brought to reflux. The homogenous solution was then added to a stirred cooled solution of ethyl acetoacetate (260 g. 2 mol) in pyridine (500 mL). This reaction mixture was allowed to stir overnight at ambient temperature. The lower layer of the reaction mixture was then removed and combined with the methylene chloride (2×100 mL) extract of the upper layer after dilution with an equal volume of water. The combined organics were washed with 1N HCl (200 mL), and evaporation of the solvent left the crude ester. Hydrolysis of this ester was accomplished by refluxing for 1 hour in ethanol (100 mL) and sodium hydroxide (50 g) in water (700 mL). The reaction mixture was then poured into water/ice (3 L) and acidified with hydrochloric acid to give a cream precipitate which was collected on a filter, washed with water and dried, to produce 180 g of 2-methyl-3-furoic acid, m.p. 105-106° C.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
[Compound]
Name
water ice
Quantity
3 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
700 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-furoic acid
Reactant of Route 2
2-Methyl-3-furoic acid
Reactant of Route 3
Reactant of Route 3
2-Methyl-3-furoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Methyl-3-furoic acid
Reactant of Route 5
Reactant of Route 5
2-Methyl-3-furoic acid
Reactant of Route 6
2-Methyl-3-furoic acid
Customer
Q & A

Q1: What are the common applications of 2-methyl-3-furoic acid in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis, particularly in the construction of complex natural products. Its structure allows for various transformations:

  • Alkylation and Annulation: The carboxylic acid and methyl groups offer handles for alkylation reactions, enabling the introduction of substituents. This is particularly useful for building the core structures of eudesmanolides and furanoeremophilanes. [, ]
  • Furan Ring Manipulation: The furan ring itself can undergo oxidation, leading to the formation of lactones, a common motif in natural products. [, ]
  • Derivatization for Bioactive Compound Synthesis: The carboxylic acid can be transformed into various derivatives, including esters, amides, and thioesters, to explore structure-activity relationships in medicinal chemistry. []

Q2: How does the Birch reduction of this compound contribute to the synthesis of branched-chain sugars?

A2: The Birch reduction of this compound provides a key intermediate for synthesizing branched-chain sugars. This reduction disrupts the aromaticity of the furan ring, generating a dihydrofuran derivative. This intermediate can be further functionalized and transformed into various branched-chain sugar derivatives, including methyl 5-deoxy-3-C-hydroxymethyl-2,3-O-isopropylidene-β-DL-lyxo-furanoside. []

Q3: Can this compound be used to create molecules that mimic carbohydrates or peptides?

A3: Yes, derivatives of this compound, specifically 3-hydroxymethyl-5-(4-amino-4-deoxy-d-arabinotetritol-1-yl)-2-methylfuran and 5-(4-amino-4-deoxy-d-arabinotetritol-1-yl)-2-methyl-3-furoic acid, have been used as scaffolds for synthesizing hetaryleneaminopolyols and hetarylenecarbopeptoids. These novel oligomers show promise as glyco- and peptidomimetics. []

Q4: Are there any studies on the conformational behavior of this compound derivatives in solution?

A4: Yes, NMR spectroscopy and molecular dynamics simulations have been employed to study the solution conformation and dynamics of this compound-based peptidomimetics. These studies provide insights into the preferred conformations and flexibility of these molecules, which is crucial for understanding their potential interactions with biological targets. []

Q5: Have any this compound derivatives shown potential as enzyme inhibitors?

A5: Research has identified certain 5-(1',4'-dideoxy-1',4'-imino-D-erythrosyl)-3-furoic acid derivatives as potential glycosidase inhibitors. Notably, the S-phenyl thioester derivative exhibits selective inhibition of α-L-fucosidase, while the N-benzylcarboxamide derivative displays inhibitory activity against β-galactosidase. This discovery highlights the potential of this compound derivatives in medicinal chemistry for developing new therapeutic agents. []

Q6: Are there improved synthetic methods for producing 2-substituted-3-furoic acids like this compound?

A6: Yes, an improved synthesis utilizes lithiation of this compound with two equivalents of butyllithium to generate a reactive intermediate. This intermediate can then react with various electrophiles, allowing for the introduction of diverse substituents at the 2-position of the furan ring. This method provides a more efficient and versatile route to access a wider range of 2-substituted-3-furoic acids. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.